molecular formula C13H14ClNO4S2 B13421357 Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate

Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B13421357
M. Wt: 347.8 g/mol
InChI Key: AWCCNSVTEWPSGM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of thienopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired thienopyridine derivative . Another approach involves the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylsulfonyl group enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H14ClNO4S2

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl 7-chloro-3-propan-2-ylsulfonylthieno[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H14ClNO4S2/c1-4-19-13(16)8-5-15-11-9(21(17,18)7(2)3)6-20-12(11)10(8)14/h5-7H,4H2,1-3H3

InChI Key

AWCCNSVTEWPSGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CSC2=C1Cl)S(=O)(=O)C(C)C

Origin of Product

United States

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